5,7-Dinitro-2,3-dihydrobenzofuran
Overview
Description
5,7-Dinitro-2,3-dihydrobenzofuran: is a chemical compound with the molecular formula C8H6N2O5 and a molecular weight of 210.14 g/mol It is a derivative of benzofuran, characterized by the presence of two nitro groups at positions 5 and 7 on the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dinitro-2,3-dihydrobenzofuran typically involves the nitration of 2,3-dihydrobenzofuran. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve high yields and purity. Additionally, industrial production would require stringent safety measures due to the use of strong acids and the potential hazards associated with nitro compounds.
Chemical Reactions Analysis
Types of Reactions: 5,7-Dinitro-2,3-dihydrobenzofuran can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 5,7-Diamino-2,3-dihydrobenzofuran.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
5,7-Dinitro-2,3-dihydrobenzofuran has several scientific research applications, including:
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Mechanism of Action
The mechanism of action of 5,7-Dinitro-2,3-dihydrobenzofuran is primarily related to its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The compound may target specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
5-Nitro-2,3-dihydrobenzofuran: This compound has a single nitro group and exhibits different chemical and biological properties compared to 5,7-Dinitro-2,3-dihydrobenzofuran.
2,3-Dihydrobenzofuran: The parent compound without nitro groups, used as a starting material for the synthesis of various derivatives.
Uniqueness: this compound is unique due to the presence of two nitro groups, which significantly influence its chemical reactivity and biological activity. The dual nitro substitution pattern enhances its potential for various applications, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
5,7-dinitro-2,3-dihydro-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O5/c11-9(12)6-3-5-1-2-15-8(5)7(4-6)10(13)14/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLMVUTUPSDFML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600454 | |
Record name | 5,7-Dinitro-2,3-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84944-77-4 | |
Record name | 5,7-Dinitro-2,3-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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